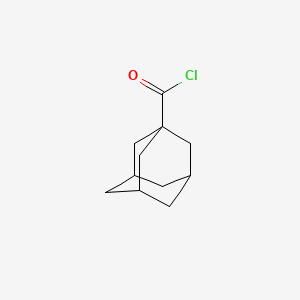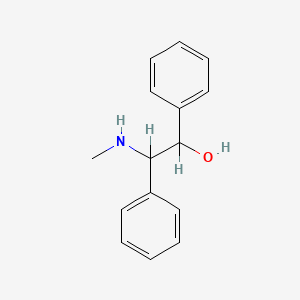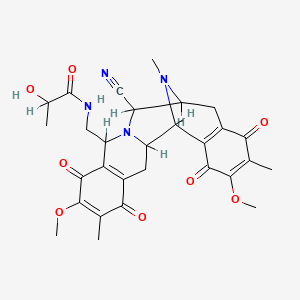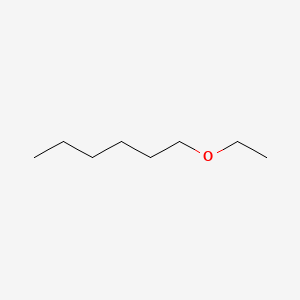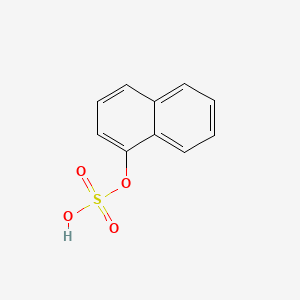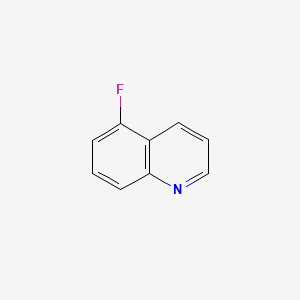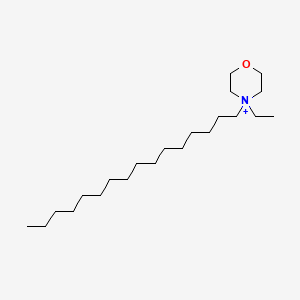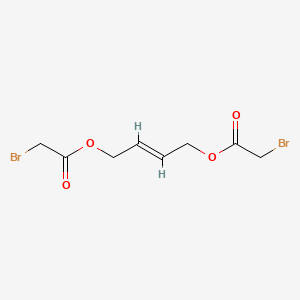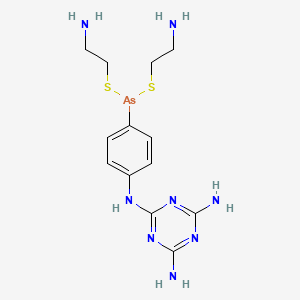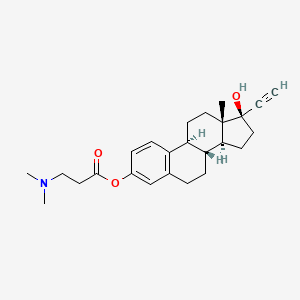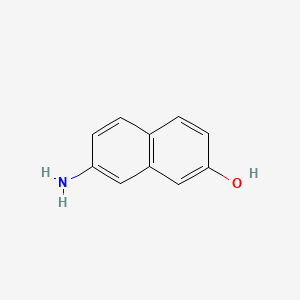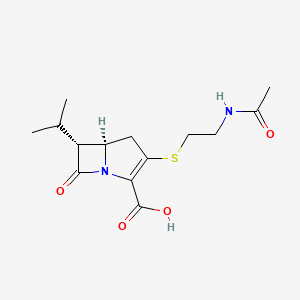
Antibiotic PS 6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PS-6 is a member of carbapenems.
Aplicaciones Científicas De Investigación
Antimicrobial Photodynamic Therapy (aPDT)
aPDT Mechanisms : aPDT is a promising approach against pathogens resistant to common antibiotics and antiseptics. It involves activating a non-toxic molecule (photosensitizer, PS) with visible light, generating reactive oxygen species that kill bacteria via oxidative burst. This method is effective without inducing resistance and is subject to extensive in vitro research for clinical application (Cieplik et al., 2018).
Efficacy Against Various Bacteria : Studies show that aPDT, using different photosensitizers like methylene blue, chlorin-e6, or curcumin, is effective in eliminating gram-positive bacteria. The efficacy varies among bacterial species, indicating the potential for targeted treatment (de Annunzio et al., 2018).
Influence of Bacterial Growth Phase and Slime : Research indicates that the effectiveness of aPDT can vary depending on the bacterial growth phase and the presence of extracellular slime. This suggests the need for tailored aPDT approaches based on the specific characteristics of the bacterial infection (Gad et al., 2004).
Benzylidene Cyclopentanone PSs : The study of benzylidene cyclopentanone-based photosensitizers in aPDT reveals significant differences in bacterial binding/uptake abilities and aPDT effects, indicating the potential for tailored aPDT strategies based on PS chemical structures (Fang et al., 2016).
Antibacterial Photodynamic Therapy
New Approaches and Effectiveness : Recent advancements in antibacterial photodynamic therapy have demonstrated its potential as an effective alternative to traditional antibiotic treatments, particularly against antibiotic-resistant strains. This approach has been explored for various bacteria, including Gram-negative species (Sperandio et al., 2013).
Bacterial Inactivation and Biofilms : Research has focused on the potential of aPDT for inactivating biofilms formed by oral key pathogens. This approach is particularly relevant in dentistry to address periodontal, endodontic, or mucosal topical infections caused by bacterial or yeast biofilms (Cieplik et al., 2014).
Photodynamic Therapy for Infectious Diseases : Photodynamic therapy using non-toxic dyes (PS) and light has shown effectiveness in killing pathogenic microorganisms in vitro. Its application in treating infections in animal models or patients is an area of ongoing development (Hamblin & Hasan, 2004).
Propiedades
Número CAS |
72615-19-1 |
|---|---|
Nombre del producto |
Antibiotic PS 6 |
Fórmula molecular |
C14H20N2O4S |
Peso molecular |
312.39 g/mol |
Nombre IUPAC |
(5R,6R)-3-(2-acetamidoethylsulfanyl)-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H20N2O4S/c1-7(2)11-9-6-10(21-5-4-15-8(3)17)12(14(19)20)16(9)13(11)18/h7,9,11H,4-6H2,1-3H3,(H,15,17)(H,19,20)/t9-,11-/m1/s1 |
Clave InChI |
SUMQHCXEWHRKGG-MWLCHTKSSA-N |
SMILES isomérico |
CC(C)[C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C |
SMILES |
CC(C)C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C |
SMILES canónico |
CC(C)C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C |
Otros números CAS |
72615-19-1 |
Sinónimos |
DL-erythro-1-phenoxy-3-((3,4-dimethoxyphenthyl)amino)butan-2-ol PS 6 PS-6 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



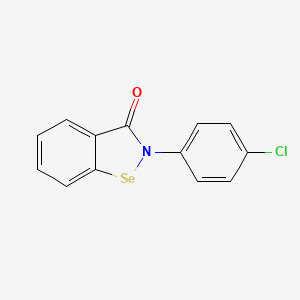
![2-Nitro-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1202542.png)
